molecular formula C18H22N2O3S B13547729 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate CAS No. 1031522-02-7

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate

Cat. No.: B13547729
CAS No.: 1031522-02-7
M. Wt: 346.4 g/mol
InChI Key: SZLGBYLPQVHDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and a sulfanylacetate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.

    Formation of the carbamoyl intermediate: The cyanocyclohexyl intermediate is then reacted with phosgene or a similar reagent to introduce the carbamoyl group.

    Formation of the sulfanylacetate intermediate: The final step involves the reaction of the carbamoyl intermediate with 4-methylthiophenol and chloroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanocyclohexyl group can be reduced to form primary amines.

    Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chlorophenyl)sulfanyl]acetate
  • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate

Uniqueness

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

CAS No.

1031522-02-7

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate

InChI

InChI=1S/C18H22N2O3S/c1-14-5-7-15(8-6-14)24-12-17(22)23-11-16(21)20-18(13-19)9-3-2-4-10-18/h5-8H,2-4,9-12H2,1H3,(H,20,21)

InChI Key

SZLGBYLPQVHDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)OCC(=O)NC2(CCCCC2)C#N

solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.